

ATTO 565 Fluorescent Dye: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565 is a high-performance fluorescent dye belonging to the rhodamine family. Renowned for its exceptional photostability and high fluorescence quantum yield, ATTO 565 has become an indispensable tool in a wide array of life science and drug discovery applications. Its strong absorption of light in the yellow-orange region of the spectrum and subsequent emission of bright red fluorescence make it ideal for various fluorescence-based techniques. This guide provides an in-depth overview of ATTO 565, including its core properties, detailed experimental protocols for its use, and a visualization of its application in studying cellular signaling pathways.

Core Photophysical and Chemical Properties

ATTO 565 is characterized by its robust and reliable performance in demanding fluorescence applications. The key quantitative data for this dye are summarized in the table below, providing a clear comparison of its essential characteristics.

Property	Value	Reference
Excitation Maximum (λex)	563 - 564 nm	[1][2][3]
Emission Maximum (λem)	590 - 592 nm	[1][2][3]
Molar Absorptivity (εmax)	1.2 x 10^5 M ⁻¹ cm ⁻¹	[1][2]
Fluorescence Quantum Yield (Φf)	0.90 (90%)	[1][2]
Fluorescence Lifetime (τfl)	3.4 - 4.0 ns	[1][2]
Molecular Weight (MW)	~708 g/mol (NHS ester)	[1]
Solubility	Soluble in DMF, DMSO, ethanol, methanol	[1]

Experimental Protocols

ATTO 565 is available with various reactive groups to enable covalent labeling of a wide range of biomolecules. The two most common forms are the N-hydroxysuccinimide (NHS) ester, for labeling primary amines, and the maleimide derivative, for labeling free sulfhydryl groups.

Antibody Labeling with ATTO 565 NHS Ester

This protocol describes the covalent labeling of an antibody with **ATTO 565** NHS ester, targeting primary amine groups (e.g., lysine residues).

Materials:

- Antibody solution (2 mg/mL in amine-free buffer, e.g., PBS)
- ATTO 565 NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Bicarbonate buffer (0.1 M, pH 8.3)
- Purification column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS)

Procedure:

- Antibody Preparation: Dissolve the antibody in bicarbonate buffer at a concentration of 2 mg/mL.[1] If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.[1]
- Dye Solution Preparation: Immediately before use, dissolve ATTO 565 NHS ester in DMF or DMSO to a concentration of 1-2 mg/mL.[1]
- Conjugation Reaction: Add a 5- to 10-fold molar excess of the reactive dye to the antibody solution.[2] Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.
- Purification: Separate the labeled antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[1] The first colored band to elute is the labeled antibody.
- Degree of Labeling (DOL) Calculation: Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).

Protein Labeling with ATTO 565 Maleimide

This protocol outlines the labeling of proteins with free sulfhydryl groups using **ATTO 565** maleimide.

Materials:

- Protein solution (50-100 μ M in a suitable buffer, pH 7.0-7.5, e.g., phosphate buffer)
- ATTO 565 maleimide
- Anhydrous DMF or DMSO
- Reducing agent (e.g., DTT or TCEP), if necessary
- Purification column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 7.0-7.5.[4] If the
 protein contains disulfide bonds that need to be reduced to generate free thiols, incubate
 with a 10-fold molar excess of a reducing agent like DTT or TCEP. If DTT is used, it must be
 removed by dialysis before adding the dye.[4]
- Dye Solution Preparation: Prepare a stock solution of ATTO 565 maleimide in anhydrous DMF or DMSO.
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the dye to the protein solution.[4]
 Let the reaction proceed for 2 hours at room temperature or overnight at 4°C in the dark.[4]
- Quenching (Optional): Add a low molecular weight thiol (e.g., glutathione) to consume any excess unreacted maleimide.[4]
- Purification: Purify the labeled protein from the unreacted dye and quenching agent using a gel filtration column.

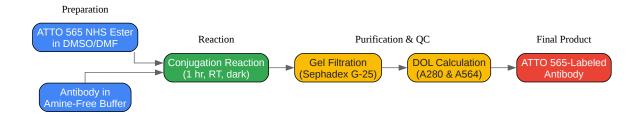
Application in Immunofluorescence

ATTO 565-conjugated antibodies are widely used in immunofluorescence (IF) to visualize the localization of specific proteins within cells. The following is a general protocol for indirect immunofluorescence.

Materials:

- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 5% normal goat serum in PBS)
- Primary antibody (unlabeled)

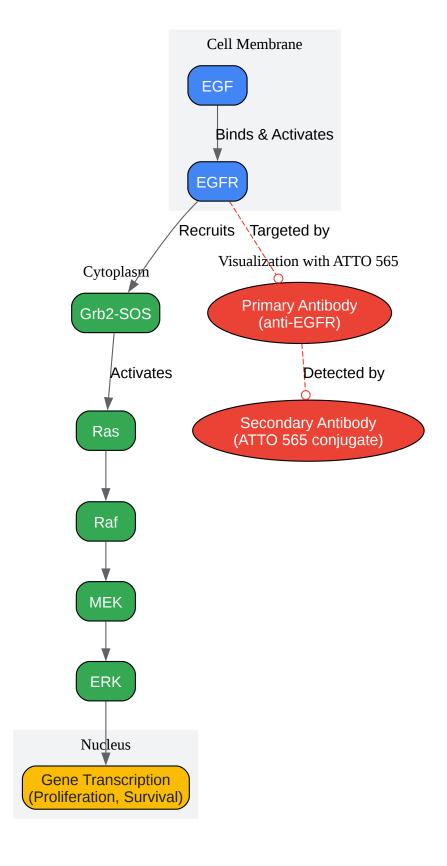
- ATTO 565-conjugated secondary antibody
- Mounting medium


Procedure:

- Cell Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1%
 Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.
- Blocking: Wash the cells three times with PBS and then block with 5% normal goat serum in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation: Dilute the primary antibody in the blocking solution and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
- Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the ATTO 565conjugated secondary antibody in the blocking solution and incubate for 1 hour at room temperature in the dark.
- Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto
 microscope slides using an appropriate mounting medium. The cells are now ready for
 visualization using a fluorescence microscope with appropriate filters for ATTO 565
 (Excitation: ~560 nm, Emission: ~590 nm).

Visualization of Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided below to illustrate a typical antibody labeling workflow and the application of **ATTO 565** in studying a cellular signaling pathway.



Click to download full resolution via product page

Caption: Workflow for labeling an antibody with ATTO 565 NHS ester.

Click to download full resolution via product page

Caption: EGFR signaling pathway and its visualization using ATTO 565.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific US [thermofisher.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ATTO 565 Fluorescent Dye: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378661#what-is-atto-565-fluorescent-dye]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com